3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile
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Overview
Description
3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-(Trimethylsilyl)propyl alcohol with benzene-1,2-dicarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)ethynyl benzonitrile
- 3-(Trimethylsilyl)propyl benzonitrile
- 3-(Trimethylsilyl)propoxy benzonitrile
Uniqueness
3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile is unique due to the presence of both the trimethylsilyl and propoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
164580-84-1 |
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Molecular Formula |
C14H18N2OSi |
Molecular Weight |
258.39 g/mol |
IUPAC Name |
3-(3-trimethylsilylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H18N2OSi/c1-18(2,3)9-5-8-17-14-7-4-6-12(10-15)13(14)11-16/h4,6-7H,5,8-9H2,1-3H3 |
InChI Key |
DSRLZWQZCSFTRL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCOC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
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